Bis(3-(trifluoromethyl)phenyl)amine
Overview
Description
Bis(3-(trifluoromethyl)phenyl)amine is an organic compound characterized by the presence of two 3-(trifluoromethyl)phenyl groups attached to a central amine nitrogen atom. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl groups, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-(trifluoromethyl)phenyl)amine typically involves the reaction of 3-(trifluoromethyl)aniline with appropriate reagents under controlled conditions. One common method includes the use of a coupling reaction where 3-(trifluoromethyl)aniline is reacted with a halogenated derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the coupling process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Bis(3-(trifluoromethyl)phenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Bis(3-(trifluoromethyl)phenyl)amine is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties due to the trifluoromethyl groups make it valuable in the development of novel materials and catalysts.
Biology and Medicine: In biological research, derivatives of this compound are investigated for their potential as pharmaceutical agents. The trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and polymers. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which Bis(3-(trifluoromethyl)phenyl)amine exerts its effects is largely dependent on the specific application. In chemical reactions, the electron-withdrawing trifluoromethyl groups influence the reactivity of the aromatic rings, making them more susceptible to electrophilic attack. In biological systems, the compound’s interaction with molecular targets such as enzymes or receptors can be modulated by the presence of the trifluoromethyl groups, affecting binding affinity and activity.
Comparison with Similar Compounds
- Bis(4-(trifluoromethyl)phenyl)amine
- Bis(2-(trifluoromethyl)phenyl)amine
- Bis(3,5-bis(trifluoromethyl)phenyl)amine
Comparison: Bis(3-(trifluoromethyl)phenyl)amine is unique due to the specific positioning of the trifluoromethyl groups at the 3-position on the phenyl rings. This positioning can significantly influence the compound’s electronic properties and reactivity compared to its isomers or other derivatives with different substitution patterns. For example, Bis(4-(trifluoromethyl)phenyl)amine may exhibit different reactivity in electrophilic substitution reactions due to the para positioning of the trifluoromethyl groups.
Properties
IUPAC Name |
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N/c15-13(16,17)9-3-1-5-11(7-9)21-12-6-2-4-10(8-12)14(18,19)20/h1-8,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXQYLJMVFBHER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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